Cas no 436091-31-5 (4-(1H-1,3-benzodiazol-1-yl)butanoic acid)
4-(1H-1,3-benzodiazol-1-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazole-1-butanoicacid
- 4-(1H-BENZIMIDAZOL-1-YL)BUTANOIC ACID
- 4-(benzimidazol-1-yl)butanoic acid
- 4-(Benzoimidazole-1-yl)-butyric acid
- 4-benzimidazolylbutanoic acid
- 4-Benzoimidazol-1-ylbutyric acid
- 4-(1H-1,3-benzodiazol-1-yl)butanoic acid
- EN300-42909
- F2130-0080
- CS-0249257
- FT-0644659
- A826367
- AKOS000157733
- 4-(1H-Benzo[d]imidazol-1-yl)butanoic acid
- 436091-31-5
- Z285049656
- SCHEMBL3042066
- MFCD03053558
- AN-153/34594036
- DTXSID20360698
- 4-(1H-1,3-BENZIMIDAZOL-1-YL)BUTANOIC ACID
- 4-benzoimidazol-1-yl-butyric acid
- 4-(1-benzimidazolyl)butanoic acid
- VS-02469
- BBL010385
- G32577
- STK918976
- DB-051138
-
- MDL: MFCD03053558
- Inchi: 1S/C11H12N2O2/c14-11(15)6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7H2,(H,14,15)
- InChI Key: UZPPPCKAOWOOBS-UHFFFAOYSA-N
- SMILES: OC(CCCN1C=NC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 204.09000
- Monoisotopic Mass: 204.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.25
- Boiling Point: 434.3°C at 760 mmHg
- Flash Point: 216.5°C
- Refractive Index: 1.615
- PSA: 55.12000
- LogP: 1.90110
4-(1H-1,3-benzodiazol-1-yl)butanoic acid Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
4-(1H-1,3-benzodiazol-1-yl)butanoic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(1H-1,3-benzodiazol-1-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM383625-100mg |
4-(1H-BENZIMIDAZOL-1-YL)BUTANOIC ACID |
436091-31-5 | 95%+ | 100mg |
$106 | 2023-01-10 | |
| Chemenu | CM383625-250mg |
4-(1H-BENZIMIDAZOL-1-YL)BUTANOIC ACID |
436091-31-5 | 95%+ | 250mg |
$140 | 2023-01-10 | |
| Chemenu | CM383625-500mg |
4-(1H-BENZIMIDAZOL-1-YL)BUTANOIC ACID |
436091-31-5 | 95%+ | 500mg |
$232 | 2023-01-10 | |
| Chemenu | CM383625-1g |
4-(1H-BENZIMIDAZOL-1-YL)BUTANOIC ACID |
436091-31-5 | 95%+ | 1g |
$340 | 2023-01-10 | |
| TRC | B613950-25mg |
4-(1H-benzimidazol-1-yl)butanoic Acid |
436091-31-5 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B613950-50mg |
4-(1H-benzimidazol-1-yl)butanoic Acid |
436091-31-5 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B613950-250mg |
4-(1H-benzimidazol-1-yl)butanoic Acid |
436091-31-5 | 250mg |
$ 230.00 | 2022-06-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-347583-250 mg |
4-(1H-1,3-benzodiazol-1-yl)butanoic acid, |
436091-31-5 | 250MG |
¥1,805.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-347583A-1 g |
4-(1H-1,3-benzodiazol-1-yl)butanoic acid, |
436091-31-5 | 1g |
¥3,663.00 | 2023-07-11 | ||
| Enamine | EN300-42909-0.05g |
4-(1H-1,3-benzodiazol-1-yl)butanoic acid |
436091-31-5 | 95% | 0.05g |
$40.0 | 2023-07-06 |
4-(1H-1,3-benzodiazol-1-yl)butanoic acid Suppliers
4-(1H-1,3-benzodiazol-1-yl)butanoic acid Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 4-(1H-1,3-benzodiazol-1-yl)butanoic acid
Introduction to 4-(1H-1,3-benzodiazol-1-yl)butanoic acid (CAS No. 436091-31-5)
4-(1H-1,3-benzodiazol-1-yl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 436091-31-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a benzodiazole moiety linked to a butanoic acid backbone, has garnered attention due to its structural uniqueness and potential biological activities. The benzodiazole ring is a well-known pharmacophore, often associated with anxiolytic, sedative, and muscle relaxant properties, while the butanoic acid moiety introduces a hydrophobic chain that can influence solubility and metabolic stability.
The synthesis and characterization of 4-(1H-1,3-benzodiazol-1-yl)butanoic acid have been subjects of extensive study in academic and industrial laboratories. The compound’s structure suggests potential applications in the development of novel therapeutic agents. Specifically, the benzodiazole moiety may interact with central nervous system receptors, while the butanoic acid group could serve as a site for further functionalization or bioconjugation. These features make it an intriguing candidate for exploring new pharmacological pathways.
Recent advancements in drug discovery have highlighted the importance of hybrid molecules that combine multiple pharmacophores to achieve enhanced efficacy and reduced side effects. 4-(1H-1,3-benzodiazol-1-yl)butanoic acid exemplifies this trend by integrating two distinct structural motifs. The benzodiazole component is known for its ability to modulate neurotransmitter activity, particularly gamma-aminobutyric acid (GABA) receptors, which are crucial for anxiety and sleep regulation. On the other hand, the butanoic acid segment provides a versatile scaffold for chemical modifications aimed at optimizing pharmacokinetic properties.
In vitro studies have begun to unravel the potential biological profile of 4-(1H-1,3-benzodiazol-1-yl)butanoic acid. Initial experiments suggest that this compound may exhibit anxiolytic effects comparable to classical benzodiazepines but with potentially improved selectivity and lower risk of tolerance or dependence. The presence of the butanoic acid group also opens avenues for exploring its role in modulating inflammatory pathways or interacting with fatty acid receptors, which are implicated in various chronic diseases.
The synthesis of 4-(1H-1,3-benzodiazol-1-yl)butanoic acid involves multi-step organic transformations that require precise control over reaction conditions. Key steps include the formation of the benzodiazole ring system followed by its coupling with butanoic acid derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct larger-scale studies. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex core structure of this molecule.
From a computational chemistry perspective, molecular modeling has been instrumental in predicting the binding affinity and interaction modes of 4-(1H-1,3-benzodiazol-1-yl)butanoic acid with biological targets. Simulations have revealed potential interactions with GABA-A receptors, suggesting mechanisms for its anxiolytic effects. Additionally, docking studies have explored its interactions with enzymes involved in metabolic pathways, providing insights into its pharmacokinetic behavior. These computational approaches complement experimental efforts by offering rapid screening of virtual libraries and optimization of lead compounds.
The pharmaceutical industry has shown interest in 4-(1H-1,3-benzodiazol-1-yl)butanoic acid due to its novel structure and potential therapeutic applications. Preclinical studies are underway to evaluate its safety profile and efficacy in animal models. These studies aim to identify optimal dosing regimens and assess potential side effects before human trials can begin. The compound’s unique combination of structural elements positions it as a promising candidate for further development into a new generation of therapeutic agents.
Future research directions may focus on exploring derivatives of 4-(1H-1,3-benzodiazol-1-yl)butanoic acid that enhance specific biological activities while minimizing adverse effects. For instance, modifications to the butanoic acid moiety could improve solubility or metabolic stability, while alterations to the benzodiazole ring might enhance receptor selectivity. Such modifications would be guided by data from high-throughput screening assays and structure-based drug design approaches.
The broader significance of 4-(1H-1,3-benzodiazol-1-yl)butanoacacid lies in its contribution to the growing field of hybrid drug discovery. By combining known pharmacophores from different chemical classes, researchers can generate novel compounds with tailored properties that might not be achievable through traditional single-moiety approaches. This strategy holds promise for addressing complex diseases that require multifaceted therapeutic interventions.
In conclusion,4-(1H - 3 -benz od i az ol - 11 yl ) b ut ano i c ac i d ( CAS N o . 43 609 19 - 31 -5 ) i s a c ompound wi th p otent i al bi o l ogi cal acti vi ties due t o i ts uni que st ruct ure . T he i nteracti ons b et ween t he b enz od i az ol m oi e ty an d t he bu t ano i c ac id s tab d o n g backb onead di ne p o si t i on s u ggest s n e w pha r mac ol ogi cal app l icati ons . Whi l e m ore researc h i s ne e ded t o eluci da t e i ts f u ll p otent i al , t hi s c ompound rep res ents an imp ort ant step f orward i n pha r ma ceutical deve l op ment .
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